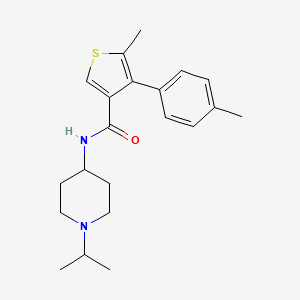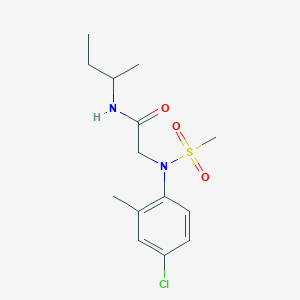![molecular formula C17H23N3O3 B4885454 5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as amantadine and is widely used in the treatment of Parkinson's disease, influenza, and other viral infections.
Mécanisme D'action
The mechanism of action of 5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is complex and varies depending on the specific application. In the case of Parkinson's disease, amantadine acts as a dopamine agonist, increasing the availability of dopamine in the brain and improving motor symptoms. In the case of viral infections, amantadine inhibits viral replication and disrupts viral entry into host cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also varied and depend on the specific application. In the case of Parkinson's disease, amantadine improves motor symptoms such as tremors, rigidity, and bradykinesia. In the case of viral infections, amantadine reduces the severity and duration of symptoms and can prevent the development of complications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its well-established mechanism of action, its availability, and its relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for careful monitoring of dosages.
Orientations Futures
There are many potential future directions for research on 5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of focus is the development of more effective treatments for Parkinson's disease, including the use of amantadine in combination with other drugs. Another area of focus is the development of new antiviral therapies, including the use of amantadine in combination with other antiviral drugs. Additionally, research is needed to better understand the potential side effects and long-term effects of amantadine use in both Parkinson's disease and viral infections.
Méthodes De Synthèse
The synthesis of 5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 1-adamantylamine with ethyl acetoacetate in the presence of a base, followed by the cyclization of the resulting product with urea. The reaction is carried out under reflux conditions in the presence of a solvent such as ethanol or methanol. The yield of the product is typically around 50-60%, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the treatment of Parkinson's disease. Amantadine has been shown to improve motor symptoms in patients with Parkinson's disease by increasing the availability of dopamine in the brain.
Amantadine has also been studied for its potential antiviral properties. It has been shown to be effective against a range of viral infections, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV). The mechanism of action of amantadine in these cases involves the inhibition of viral replication and the disruption of viral entry into host cells.
Propriétés
IUPAC Name |
5-(1-adamantyliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-19-14(21)13(15(22)20(2)16(19)23)9-18-17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12,21H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURZKFSXRNSURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4885371.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)
![2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)
![methyl 2-[({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4885393.png)

![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)


![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)